Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
CAS No.: 93892-84-3
Cat. No.: VC21106196
Molecular Formula: C18H36N6Na16O24P8
Molecular Weight: 1336.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93892-84-3 |
|---|---|
| Molecular Formula | C18H36N6Na16O24P8 |
| Molecular Weight | 1336.1 g/mol |
| IUPAC Name | hexadecasodium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C18H52N6O24P8.16Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16 |
| Standard InChI Key | IYYWYYBOYJZYOP-UHFFFAOYSA-A |
| SMILES | C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Structure Analysis
The molecular structure of Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate features a complex architecture with several key structural elements:
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An ethane-1,2-diyl (CH₂-CH₂) central bridge forming the core of the molecule
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Multiple imino (-N=) connecting groups creating a sophisticated nitrogen-containing framework
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Four phosphonate (-PO₃²⁻) terminal groups providing metal-binding capability
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Sixteen sodium ions acting as counter-ions to the negatively charged phosphonate groups
This architectural arrangement creates a highly symmetrical structure with multiple potential coordination sites, primarily through the oxygen atoms of the phosphonate groups. The nitrogen atoms in the structure might also participate in coordination, providing additional binding capability for various metal ions.
The structural complexity likely contributes to unique spatial arrangements that could influence metal ion selectivity and binding strength. The presence of multiple phosphonate groups suggests potential for multidentate binding modes, which could result in formation of stable complexes with various metal ions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar phosphonate compounds like HMDTMP described in the literature, the following properties can be inferred:
From a chemical perspective, the compound likely exhibits several characteristic properties:
Synthesis and Characterization Methods
Analytical Characterization Methods
The characterization of this complex compound would require a comprehensive analytical approach:
| Analytical Technique | Application | Expected Information |
|---|---|---|
| ³¹P NMR Spectroscopy | Primary technique for phosphonate analysis | Chemical environment of phosphorus atoms |
| ¹H and ¹³C NMR | Structural verification | Confirmation of organic framework |
| FT-IR Spectroscopy | Functional group identification | Characteristic P=O and P-O stretching bands |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion and fragmentation pattern |
| Elemental Analysis | Composition verification | C, H, N, P, and Na content |
| X-ray Crystallography | Three-dimensional structure determination | Bond lengths, angles, and crystal packing |
NMR spectroscopy would be particularly valuable, as it has been used effectively to monitor reactions involving phosphorus-containing compounds. For instance, "³¹P NMR measurement" has been employed to determine product yields for reactions involving phosphane oxide derivatives .
| Application Area | Potential Function | Rationale |
|---|---|---|
| Metal Ion Sequestration | Selective binding of specific metal ions | Multiple binding sites with potential for geometric selectivity |
| Catalysis | Potential role in metal-mediated reactions | Ability to form stable complexes with catalytically active metals |
| Materials Science | Component in specialized coatings or materials | Phosphonate groups can bind to metal surfaces and form stable interfaces |
| Medical Applications | Possible uses in chelation therapy or imaging | Phosphonates have been explored for medical applications |
Some HMDTMP products are "certified according to the North American standard NSF for use in the production of drinking water" , suggesting that properly purified and tested phosphonate compounds can meet rigorous safety standards for specialized applications.
Comparative Analysis with Related Compounds
Structural Comparison
To contextualize Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, a comparison with related compounds provides valuable insights:
| Compound | Structural Similarities | Key Differences |
|---|---|---|
| HMDTMP (Hexamethylenediamine tetra methylene phosphonic acid) | Multiple phosphonate groups attached to nitrogen-containing backbone | Simpler structure with hexamethylene bridge instead of complex ethane-imino linkages |
| Ethane-1,2-diyl-bis(phosphane oxide) derivatives | Contains ethane-1,2-diyl bridge | Features phosphane oxide groups rather than phosphonate groups |
| Ethane-1,2-diylbis(azaneylylidene) complexes | Contains ethane-1,2-diyl backbone with nitrogen linkages | Different terminal functionality compared to phosphonate groups |
This comparison highlights that while there are compounds with some structural similarities, none match the specific complex architecture of Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate.
Performance Comparison
In terms of functionality, comparative performance characteristics can be inferred:
The more complex structure of Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate might offer enhanced performance in certain applications, particularly those requiring sophisticated metal ion binding or interactions with multiple types of mineral deposits simultaneously.
For comparison, the specifications of HMDTMP include:
| Parameter | HMDTMP Value |
|---|---|
| Appearance | "Aqueous Liquid" |
| Color | "Clear to Yellow Liquid" |
| pH of 1% Solution | "6-8" |
| Active Content | "32-36%" |
| Specific Gravity @ 25°C | "1.25-1.29" |
| Solubility | "Soluble in water" |
Research Challenges and Future Directions
Current Research Challenges
Several challenges exist in the study and development of complex phosphonate compounds like Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate:
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Synthetic Complexity:
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Development of efficient synthetic routes
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Control of selectivity in multistep processes
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Purification of complex ionic products
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Characterization Challenges:
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Unambiguous structural determination
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Analysis of complex mixtures during synthesis
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Establishment of structure-property relationships
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Application Development:
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Optimization for specific industrial processes
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Comparison with established phosphonate products
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Cost-effective production at commercial scale
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Future Research Directions
Future research on this and related compounds might productively focus on:
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Structure-Activity Relationship Studies:
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Systematic variation of structural elements to optimize performance
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Investigation of the impact of different counter-ions on activity
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Correlation between molecular architecture and functional properties
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Advanced Applications Development:
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Exploration of catalytic applications
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Development for specialized membrane technologies
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Investigation of potential biomedical uses
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Environmental and Safety Assessments:
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Biodegradability studies
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Ecotoxicological evaluations
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Safety profiles for novel applications
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Synergistic Formulations:
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Combination with other water treatment chemicals
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Development of multifunctional treatment formulations
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Enhanced performance through optimized formulation
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